4-Methyl-1,3-pentadiene

Description

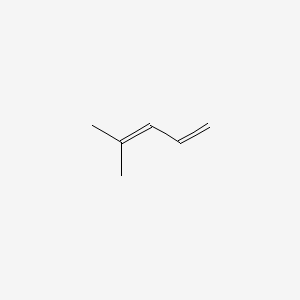

Structure

3D Structure

Properties

IUPAC Name |

4-methylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSBUWDGPXGFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Record name | METHYLPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26061-55-2 | |

| Record name | 1,3-Pentadiene, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26061-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061291 | |

| Record name | 1,3-Pentadiene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylpentadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air. | |

| Record name | METHYLPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-30 °F (NFPA, 2010) | |

| Record name | METHYLPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

926-56-7 | |

| Record name | METHYLPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Pentadiene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,3-PENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4L3O7UJM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and discovery of 4-Methyl-1,3-pentadiene

An In-depth Technical Guide to the Synthesis and Discovery of 4-Methyl-1,3-pentadiene

Introduction

This compound (4-MPD), with the chemical formula C₆H₁₀, is a volatile, unsaturated hydrocarbon.[1][2] It is a clear, colorless liquid characterized by a petroleum-like odor.[2][3] As a conjugated diene, it is of significant interest in organic synthesis and polymer chemistry, particularly as a monomer in the production of elastomeric polymers and other specialized copolymers.[4][5] The presence of isomers with close boiling points, such as cis- and trans-2-methyl-1,3-pentadiene, often complicates its synthesis and purification, necessitating specialized separation techniques.[5] This guide provides a comprehensive overview of the synthesis, purification, and experimental applications of this compound for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference for its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| CAS Registry Number | 926-56-7 | [1][6] |

| Appearance | Clear colorless liquid with a petroleum-like odor | [2][3] |

| Boiling Point | 76 - 76.5 °C | [7][8] |

| Melting Point | -70 °C to -94.9 °C (estimate) | [3][7][8] |

| Density | 0.718 - 0.719 g/mL (at 20 °C) | [3][7] |

| Refractive Index (n20/D) | 1.450 - 1.452 | [7][8] |

| Flash Point | -34.4 °C (-30 °F) | [2][3] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy Type | Data Summary | Source(s) |

| ¹H NMR | Full spectrum available for reference. | [9] |

| ¹³C NMR | Full spectrum available for reference. | [9] |

| Infrared (IR) | Gas-phase IR spectrum is available via the NIST/EPA Database. | [1] |

| Mass Spectrometry (EI) | Spectrum available; primary m/z peaks observed at 67, 82, and 41. | [2][6] |

Synthesis and Purification Methodologies

The synthesis of this compound often results in a mixture of structural isomers.[5] Dehydration of alcohol precursors is a common synthetic route.[5][10]

Synthesis via Dehydration of Alcohol Precursors

One method involves the two-step dehydration of 2-methyl-2,4-pentanediol. The first dehydration yields 4-methyl-4-penten-2-ol, which is then further dehydrated to a mixture of dienes.[10] While the primary product of the second step is often 2-methyl-1,3-pentadiene, this compound is a significant byproduct.[10]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. 4-methylpenta-1,3-diene [stenutz.eu]

- 8. lookchem.com [lookchem.com]

- 9. This compound(926-56-7) 1H NMR spectrum [chemicalbook.com]

- 10. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

Theoretical Exploration of 4-Methyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene of interest in various fields of chemical research, including polymer chemistry and as a building block in organic synthesis. Understanding its three-dimensional structure, conformational preferences, and the energy barriers to internal rotation is crucial for predicting its reactivity and physical properties. Theoretical and computational chemistry provide powerful tools to elucidate these molecular characteristics at a level of detail that can be challenging to obtain through experimental methods alone.

This guide will detail the expected conformational isomers of this compound, the computational methods used to study them, and the types of quantitative data that such studies would yield.

Conformational Analysis of this compound

The key conformational flexibility in this compound arises from rotation around the central C2-C3 single bond. This rotation gives rise to several possible conformers. The planarity of the conjugated system is a critical factor, with deviations from planarity affecting the extent of π-orbital overlap and, consequently, the molecule's stability.

Based on the principles of conformational analysis for conjugated dienes, the following conformers of this compound are anticipated:

-

s-trans (anti-periplanar): In this conformation, the two double bonds are on opposite sides of the central C2-C3 single bond, with a dihedral angle of approximately 180°. This conformer is generally the most stable for simple conjugated dienes due to minimized steric hindrance.

-

s-cis (syn-periplanar): Here, the double bonds are on the same side of the C2-C3 bond, with a dihedral angle of approximately 0°. This conformation is typically higher in energy than the s-trans due to steric repulsion between the substituents on C1 and C4.

-

Gauche (skew): Non-planar conformations where the dihedral angle is between 0° and 180°. These often represent transition states or, in some cases, local energy minima.

The presence of a methyl group at the C4 position introduces additional steric interactions that influence the relative energies of these conformers.

Computational Methodologies

A robust theoretical study of this compound would involve a multi-step computational protocol to identify stable conformers, determine their relative energies, and map the potential energy surface for internal rotation.

Geometry Optimization and Frequency Calculations

The initial step involves optimizing the geometry of the possible conformers using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and effective method for this purpose, often with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d) or larger). Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate relative energy comparisons.

Potential Energy Surface Scan

To determine the rotational barriers between conformers, a potential energy surface (PES) scan is conducted. This involves systematically varying the dihedral angle of the C1-C2-C3-C4 bond (e.g., in 10° or 15° increments) and performing a constrained geometry optimization at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for their interconversion.

High-Level Single-Point Energy Calculations

For more accurate energy predictions, single-point energy calculations can be performed on the DFT-optimized geometries using higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory with a larger basis set.

Expected Quantitative Data

A comprehensive theoretical study would generate the following quantitative data, which are best presented in tabular format for clarity and comparison.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) (ZPVE Corrected) |

| s-trans | ~180° | 0.00 (by definition) |

| s-cis | ~0° | Data not available |

| Gauche (TS) | Data not available | Data not available |

Note: The s-trans conformer is expected to be the global minimum. The relative energies of other conformers would be calculated with respect to the s-trans.

Table 2: Rotational Barriers for Conformational Interconversion

| Interconversion | Rotational Barrier (kcal/mol) |

| s-trans → s-cis | Data not available |

| s-cis → s-trans | Data not available |

Note: The rotational barrier is the energy difference between the transition state and the initial conformer.

Table 3: Optimized Geometric Parameters for the s-trans Conformer

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1=C2 | Data not available |

| C2-C3 | Data not available |

| C3=C4 | Data not available |

| C4-C5 | Data not available |

| C1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

Note: A complete table would include all bond lengths, bond angles, and dihedral angles for each stable conformer.

Visualizations

Visualizations are essential for understanding the spatial relationships and energy landscapes of molecular conformations.

Caption: Conformational interconversion pathway for this compound.

Caption: A typical computational workflow for conformational analysis.

Conclusion

While specific, high-level theoretical data for this compound is not readily found in the public domain, this guide establishes a clear and comprehensive framework for conducting such a study. By applying standard and robust computational chemistry techniques, researchers can elucidate the conformational preferences, rotational barriers, and geometric parameters of this molecule. The methodologies and expected outcomes detailed herein provide a solid foundation for future theoretical investigations, which will be invaluable for applications in drug development, materials science, and fundamental chemical research. The principles outlined are broadly applicable to the study of other conjugated systems, making this guide a useful reference for a wide range of computational chemistry endeavors.

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-methyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and material science. This document details the molecule's structural characteristics, spectroscopic signature, and theoretical bonding description. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its structure and bonding to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₆H₁₀, is a volatile, colorless liquid with a petroleum-like odor.[1] As a conjugated diene, its structure is characterized by alternating double and single bonds, which leads to electron delocalization and unique chemical properties. This guide elucidates the molecular architecture and electronic structure of this compound through a combination of spectroscopic data, and theoretical analysis.

Molecular Structure and Properties

The molecular structure of this compound is defined by a five-carbon chain with conjugated double bonds at the first and third positions, and a methyl group substituent at the fourth carbon.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [1] |

| IUPAC Name | 4-methylpenta-1,3-diene[2] |

| CAS Number | 926-56-7[2][3] |

| Density | 0.719 g/cm³ |

| Boiling Point | 76-77 °C |

| Melting Point | -94.9 °C (estimated) |

| Appearance | Clear colorless liquid[1] |

| Odor | Petroleum-like[1] |

| Solubility | Insoluble in water[1] |

Bonding and Molecular Orbitals

The bonding in this compound is characterized by the conjugation of its two double bonds. This conjugation arises from the overlap of p-orbitals on the sp²-hybridized carbons (C1 through C4), leading to a delocalized π-electron system. This delocalization is responsible for the increased stability of conjugated dienes compared to their non-conjugated isomers. The C2-C3 single bond in conjugated dienes like 1,3-butadiene (B125203) is shorter (around 147 pm) than a typical alkane C-C single bond (around 154 pm), indicating some double bond character.

Molecular Orbital Diagram

The π molecular orbitals of the conjugated system in this compound can be visualized as a linear combination of the four p-orbitals on the butadiene backbone. This results in four π molecular orbitals: two bonding (π₁, π₂) and two anti-bonding (π₃, π₄). The four π-electrons of the diene system occupy the two bonding molecular orbitals.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-1 | 4.95, 5.06 | dd |

| H-2 | 6.54 | ddd |

| H-3 | 5.85 | d |

| CH₃ (on C4) | 1.77 | s |

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | ~116 |

| C2 | ~138 |

| C3 | ~125 |

| C4 | ~133 |

| C5, C6 (CH₃) | ~18, ~25 |

Note: Specific chemical shifts are estimated based on typical values for similar structures and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum highlights the characteristic vibrational modes of the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3090 | =C-H stretch (vinyl) |

| ~2970, ~2920 | C-H stretch (methyl) |

| ~1650, ~1600 | C=C stretch (conjugated) |

| ~1440 | C-H bend (methyl) |

| ~990, ~900 | =C-H bend (vinyl) |

Note: These are expected absorption ranges and require experimental confirmation.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 82.

| m/z | Relative Intensity (%) | Possible Fragment |

| 82 | 51.7 | [C₆H₁₀]⁺ (Molecular Ion) |

| 67 | 100.0 | [C₅H₇]⁺ (Loss of CH₃) |

| 41 | 41.7 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 30.4 | [C₃H₃]⁺ |

Data sourced from ChemicalBook.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a plausible synthesis of this compound from acetone (B3395972) and a phosphonium (B103445) ylide.

Methodology:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry toluene. Add allyl bromide dropwise at room temperature. Stir the mixture for 24 hours. The resulting white precipitate of allyltriphenylphosphonium bromide is filtered, washed with dry diethyl ether, and dried under vacuum.

-

Wittig Reaction: Suspend the prepared phosphonium salt in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to 0 °C. Add n-butyllithium (n-BuLi) dropwise until a deep red color persists, indicating the formation of the ylide.

-

Alkene Formation: To the ylide solution at 0 °C, add a solution of acetone in dry THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

NMR Sample Preparation

Given the volatile nature of this compound, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Sample Handling: In a clean, dry vial, dissolve the weighed sample in the deuterated solvent. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Sealing: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. For long-term experiments, the tube may be flame-sealed.

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the separation and identification of volatile organic compounds like this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as pentane (B18724) or dichloromethane (B109758) (e.g., 1 µL of the compound in 1 mL of solvent).

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals engaged in the study and application of this and related conjugated dienes. The unique electronic structure resulting from its conjugated π-system dictates its reactivity and makes it a versatile building block in organic chemistry. Further computational studies could provide deeper insights into its reaction mechanisms and excited-state properties.

References

Spectroscopic Properties of 4-Methyl-1,3-pentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene hydrocarbon with the chemical formula C₆H₁₀. Its structure, featuring a system of alternating double and single bonds, gives rise to characteristic spectroscopic properties that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic profile of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Molecular Structure

The structure of this compound is fundamental to understanding its spectroscopic behavior.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Conjugated dienes like this compound exhibit characteristic absorption in the UV-Vis region due to π → π* electronic transitions. The wavelength of maximum absorption (λmax) can be predicted using the Woodward-Fieser rules.

Table 1: Predicted UV-Vis Absorption for this compound

| Base Value (Acyclic diene) | Alkyl Substituent Contribution (3 x 5 nm) | Predicted λmax |

| 214 nm | +15 nm | 229 nm |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of specific functional groups and bond types.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3080 | =C-H stretch |

| ~2970-2850 | C-H stretch (sp³) |

| ~1650, 1600 | C=C stretch (conjugated) |

| ~1450 | C-H bend (CH₂) |

| ~1375 | C-H bend (CH₃) |

| ~990, 900 | =C-H bend (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~4.9-5.1 | Doublet of doublets |

| H-2 | ~6.2-6.4 | Doublet of doublets |

| H-3 | ~5.6-5.8 | Doublet |

| CH₃ (on C4) | ~1.8 | Singlet |

| CH₃ (on C4) | ~1.8 | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~115 |

| C-2 | ~138 |

| C-3 | ~125 |

| C-4 | ~135 |

| CH₃ (on C4) | ~25 |

| CH₃ (on C4) | ~18 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 82 | Molecular Ion (M⁺) |

| 67 | [M - CH₃]⁺ (Loss of a methyl group) |

| 41 | Allylic carbocation fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background scan with the empty salt plates in the sample holder.

-

Sample Scan: Place the sample-loaded salt plates in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized (shimming).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and introduction.

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak and major fragment ions are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown compound, applicable to the analysis of this compound.

Caption: A logical workflow for spectroscopic analysis.

A Historical Perspective on 4-Methyl-1,3-pentadiene Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene, a conjugated diene, has been a subject of scientific inquiry for decades, primarily due to its role as a monomer in the synthesis of elastomers and other polymeric materials. Its structural isomers and the challenges associated with their separation have historically driven research in purification techniques and stereospecific polymerization. This technical guide provides a comprehensive overview of the historical research on this compound, detailing its synthesis, purification, polymerization, and key physical and spectral properties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, compiled from various sources.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10 | [1][2] |

| Molecular Weight | 82.14 g/mol | [1] |

| Boiling Point | 75-77 °C | --- |

| Melting Point | -94.9 °C (estimate) | [3] |

| Density | 0.718 g/mL at 20 °C | --- |

| Refractive Index (n20/D) | 1.452 | [3] |

Spectroscopic Data

| Technique | Peak Assignments and Descriptions | Reference |

| ¹H NMR | Data not fully available in search results. General assignments would include signals for vinyl and methyl protons. | [4][5] |

| ¹³C NMR | Data not fully available in search results. General assignments would include signals for sp² and sp³ hybridized carbons. | [4][5] |

| Infrared (IR) Spectroscopy | C-H stretch (sp²): ~3080 cm⁻¹C-H stretch (sp³): <3000 cm⁻¹C=C stretch: ~1600-1650 cm⁻¹ | [4][6][7][8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 82Base Peak: m/z = 67 (loss of a methyl group)Other Fragments: Loss of various alkyl fragments. | [2][9][10] |

Historical Development of Synthesis and Purification

The synthesis of methylpentadienes has been approached through various methods, often resulting in a mixture of isomers including this compound, and cis- and trans-2-methyl-1,3-pentadiene. The close boiling points of these isomers made purification by distillation a significant challenge, hindering the industrial application of pure this compound.[11]

Early Synthetic Approaches

Early methods for the preparation of methylpentadienes included:

-

Dehydration of vinyl carbinols.[11]

-

Dehydration of the oxidation products of propylene (B89431) dimer.[11]

-

Dehydrogenation of propylene dimer.[11]

-

Dehydration of diacetone glycol.[11]

A notable method for the synthesis of a mixture containing this compound involves the two-step dehydration of 2-methyl-2,4-pentanediol.[12] The first step yields 4-methyl-4-penten-2-ol (B1580817), which is then further dehydrated to a mixture of 2-methyl-1,3-pentadiene (B74102) and this compound.[12]

Purification via Diels-Alder Reaction

A significant breakthrough in the purification of this compound was the application of the Diels-Alder reaction. A 1966 patent describes a method to separate this compound from its isomers by reacting the mixture with maleic anhydride (B1165640).[11] The trans-2-methyl-1,3-pentadiene isomer readily reacts with maleic anhydride to form a Diels-Alder adduct, which can then be separated.[11] The remaining mixture, enriched in this compound and cis-2-methyl-1,3-pentadiene, can be further purified.[11]

Experimental Protocols

Synthesis of a 2-Methyl-1,3-pentadiene and this compound Mixture

This protocol is adapted from a patented method for the preparation of 2-methyl-1,3-pentadiene, which also produces this compound.[12]

Step 1: Preparation of 4-Methyl-4-penten-2-ol

-

To a 500 mL three-necked flask equipped with a stirrer, a distillation head, and a condenser, add 300 g of 2-methyl-2,4-pentanediol and 3 g of a supported ferric chloride catalyst on montmorillonite.[12]

-

Heat the mixture to 110-140 °C while stirring.[12]

-

The product, 4-methyl-4-penten-2-ol, will distill over and can be collected.[12]

Step 2: Dehydration to Methylpentadienes

-

In a similar setup as Step 1, place 300 g of 4-methyl-4-penten-2-ol and 6 g of a mixed oxalic acid and ferric chloride catalyst.[12]

-

Heat the mixture to 120-150 °C.[12]

-

The resulting mixture of 2-methyl-1,3-pentadiene and this compound will distill and can be collected.[12]

Purification of this compound

This protocol is based on the method described in US Patent 3,394,201.[11]

-

In a reaction flask, combine a crude mixture of methylpentadiene isomers with a slight molar excess of maleic anhydride relative to the estimated amount of the trans-2-methyl-1,3-pentadiene isomer.[11]

-

Add a small amount of a polymerization inhibitor, such as hydroquinone.[11]

-

Maintain the reaction temperature between 0 °C and 50 °C to facilitate the Diels-Alder reaction without inducing polymerization of this compound.[11]

-

After the reaction is complete, the unreacted dienes (primarily this compound and cis-2-methyl-1,3-pentadiene) can be separated from the maleic anhydride adduct by distillation.[11]

Polymerization of this compound

The ability of this compound to polymerize into elastomeric products has been a key driver of research.[11] Various catalytic systems have been explored to control the stereochemistry of the resulting polymer.

Ziegler-Natta and Metallocene Catalysis

Early research into the polymerization of conjugated dienes was significantly advanced by the development of Ziegler-Natta catalysts in the 1950s. These catalysts, typically based on transition metal halides and organoaluminum compounds, allowed for the synthesis of stereoregular polymers.[13]

Subsequent research has employed metallocene catalysts, such as zirconocene-based systems activated by methylaluminoxane (B55162) (MAO), to achieve highly stereospecific polymerization of this compound.[3] These systems have been shown to produce 1,2-syndiotactic poly(this compound).[14] The mechanism is believed to proceed via a "chain end" control model.[3]

Cationic Polymerization

Cationic polymerization of 1,3-pentadienes has also been investigated using Lewis acid catalysts.[15] This method typically proceeds at low temperatures and is sensitive to the solvent and counterion used.[16]

Experimental Protocol for Ziegler-Natta Polymerization (General)

The following is a general protocol for the polymerization of an alkene using a Ziegler-Natta catalyst, which can be adapted for this compound.[17][18]

-

Catalyst Preparation (in an inert atmosphere):

-

Prepare a suspension of a supported titanium tetrachloride catalyst (e.g., on MgCl₂) in an anhydrous, deoxygenated solvent like heptane.[18]

-

-

Reactor Setup:

-

Polymerization:

-

Termination and Polymer Isolation:

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in this compound research.

Caption: Diels-Alder purification of this compound.

Caption: Ziegler-Natta polymerization workflow.

Conclusion

The historical research on this compound has been a journey of overcoming challenges in synthesis and purification to unlock its potential as a valuable monomer. Early difficulties in isolating this diene from its isomers spurred the development of clever chemical separation techniques. The advent of stereospecific polymerization catalysts, particularly Ziegler-Natta and metallocene systems, has enabled the creation of polymers with controlled microstructures and, consequently, tailored properties. This technical guide provides a foundational understanding of the key historical developments and experimental methodologies that have shaped the current state of this compound research, offering valuable insights for today's researchers in polymer chemistry and materials science.

References

- 1. This compound | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound(926-56-7) IR Spectrum [chemicalbook.com]

- 5. This compound(926-56-7) 13C NMR spectrum [chemicalbook.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. whitman.edu [whitman.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 12. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Biosynthesis of Substituted 1,3-Dienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-dienes are pivotal structural motifs found in a vast array of natural products, exhibiting a wide spectrum of biological activities. Their conjugated double bond system is a key feature for both their biological function and their utility as versatile building blocks in synthetic chemistry. While chemical synthesis has provided numerous routes to these compounds, there is a growing interest in understanding and harnessing their biosynthetic pathways for the sustainable production of valuable molecules, including pharmaceuticals, fragrances, and biofuels. This guide provides an in-depth exploration of the core biosynthetic strategies employed by nature to construct substituted 1,3-dienes, with a focus on the two predominant enzymatic routes: the terpenoid/isoprenoid pathway and the polyketide pathway. We will delve into the key enzymes, their mechanisms, quantitative data, and the experimental protocols used to investigate these complex biological systems.

The Terpenoid/Isoprenoid Pathway: A Primary Route to Diene-Containing Molecules

The terpenoid (or isoprenoid) pathway is a major source of natural products, many of which feature 1,3-diene functionalities. These compounds are all derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Biosynthesis of Isoprenoid Precursors: IPP and DMAPP

There are two distinct and independent biosynthetic pathways that produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is primarily found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP or DXP) pathway, which is characteristic of many bacteria, algae, and the plastids of plants.[1][2]

-

The Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP is then isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic steps then converts DXP into both IPP and DMAPP.

Formation of Substituted 1,3-Dienes by Terpene Synthases

Once IPP and DMAPP are formed, they are utilized by a large and diverse class of enzymes known as terpene synthases (TPSs) to generate the vast array of terpene structures.[3][4] These enzymes catalyze complex carbocation-driven cyclization and rearrangement reactions of prenyl diphosphate substrates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

A key example of a terpene synthase that produces a substituted 1,3-diene is amorpha-4,11-diene synthase (ADS) . This enzyme catalyzes the conversion of farnesyl diphosphate into amorpha-4,11-diene, the precursor to the antimalarial drug artemisinin.[5][6] The reaction proceeds through a series of carbocation intermediates, ultimately leading to the formation of the characteristic diene-containing bicyclic structure. The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (amorpha-4,11-diene-forming), and its Enzyme Commission (EC) number is 4.2.3.24.[5][7]

Caption: Overview of the terpenoid biosynthetic pathway leading to a substituted 1,3-diene.

The Polyketide Pathway: An Alternative Route to Diene-Containing Natural Products

Polyketide synthases (PKSs) are large, multi-domain enzymes that construct a diverse range of natural products from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[8][9] While the primary products are poly-β-keto chains, subsequent modifications, including cyclizations, can lead to the formation of substituted 1,3-diene moieties.

Diene Formation via Intramolecular Diels-Alder Reactions

One of the most fascinating mechanisms for diene formation in polyketide biosynthesis is the enzyme-catalyzed intramolecular Diels-Alder reaction. In this reaction, a portion of the linear polyketide chain containing a diene folds to react with a dienophile within the same molecule, forming a cyclic structure.

-

Lovastatin (B1675250) Nonaketide Synthase (LovB): This enzyme is involved in the biosynthesis of lovastatin, a cholesterol-lowering drug.[10][11] LovB is a highly reducing iterative type I PKS that is proposed to catalyze an intramolecular Diels-Alder reaction to form the decalin ring system of dihydromonacolin L, a key intermediate in lovastatin biosynthesis.[12]

-

Solanapyrone Synthase (SPS): This enzyme, found in the fungus Alternaria solani, is involved in the biosynthesis of solanapyrones, a group of phytotoxins.[13][14] SPS is a bifunctional enzyme that first oxidizes a precursor molecule, prosolanapyrone II, to the more reactive prosolanapyrone III.[15] It then catalyzes an intramolecular [4+2] cycloaddition (Diels-Alder reaction) of prosolanapyrone III to form solanapyrone A, which contains a substituted cyclohexene (B86901) ring.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 5. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ENZYME - 4.2.3.24 amorpha-4,11-diene synthase [enzyme.expasy.org]

- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 9. Polyketide synthases [rasmusfrandsen.dk]

- 10. Structural basis for the biosynthesis of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the biosynthesis of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solanapyrone synthase, a possible Diels-Alderase and iterative type I polyketide synthase encoded in a biosynthetic gene cluster from Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic activity and partial purification of solanapyrone synthase: first enzyme catalyzing Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Reactivity Profile of 4-Methyl-1,3-pentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Methyl-1,3-pentadiene. The document details its principal reactions, including electrophilic additions, Diels-Alder cycloadditions, and polymerization. Emphasis is placed on reaction mechanisms, stereochemical outcomes, and influencing factors. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development who are interested in the synthetic utility of this conjugated diene.

Introduction

This compound is a conjugated diene that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the conjugated π-electron system, making it susceptible to a variety of addition and cycloaddition reactions. This guide explores the fundamental aspects of its chemical behavior, providing a technical foundation for its application in research and development.

General Reactivity and Safety Profile

This compound is a highly flammable, clear, colorless liquid with a petroleum-like odor. It is insoluble in water and less dense than it. Its vapors can form explosive mixtures with air. The diene is incompatible with strong oxidizing agents, with which it may react vigorously, and with strong reducing agents, with which it can react exothermically to release hydrogen gas. Upon exposure to air, it can undergo autoxidation to form explosive peroxides. It is also prone to exothermic addition polymerization, which can be initiated by catalysts such as acids.

Table 1: General Properties and Safety Information

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| Boiling Point | 77 °C |

| Flash Point | -29 °C |

| Density | 0.718 g/mL at 25 °C |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids |

| Hazards | Highly flammable, can form explosive peroxides, may polymerize exothermically |

Key Reactions and Mechanisms

Electrophilic Addition

The reaction of this compound with electrophiles, such as hydrogen halides (HX), proceeds via the formation of a resonance-stabilized allylic carbocation. This leads to a mixture of 1,2- and 1,4-addition products.

The initial protonation of the diene can occur at either C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation, which is favored over the secondary allylic carbocation that would be formed by protonation at C4. The subsequent attack by the halide nucleophile can then occur at either of the two carbons bearing the positive charge in the resonance contributors of the allylic carbocation.

An important consideration in the electrophilic addition to conjugated dienes is the concept of kinetic versus thermodynamic control. For the reaction of this compound with HBr, it has been noted that the 1,2-addition product is the thermodynamic product. This is contrary to the trend observed for simpler conjugated dienes like 1,3-butadiene, where the 1,4-adduct is typically the more stable thermodynamic product.

Caption: Mechanism of Electrophilic Addition to this compound.

Table 2: Products of Electrophilic Addition of HBr to this compound

| Product Type | Structure | IUPAC Name | Thermodynamic/Kinetic Favorability |

| 1,2-Addition | CH₃-CH(Br)-CH=C(CH₃)₂ | 4-Bromo-2-methyl-2-pentene | Thermodynamic Product |

| 1,4-Addition | CH₃-CH=CH-C(Br)(CH₃)₂ | 4-Bromo-4-methyl-2-pentene | Kinetic Product |

Note: The determination of which product is kinetic versus thermodynamic can be temperature-dependent. The information provided is based on available literature for HBr addition.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The methyl group at the 4-position of this compound is an electron-donating group, which can increase its reactivity as a diene.

The stereochemistry of the Diels-Alder reaction is a key feature. The reaction is stereospecific with respect to both the diene and the dienophile. For this compound, the diene must adopt an s-cis conformation for the reaction to occur.

Preliminary Investigation of 4-Methyl-1,3-pentadiene Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-pentadiene is a conjugated diene with a unique substitution pattern that influences its reactivity in a variety of organic reactions. This technical guide provides a preliminary investigation into the key reactions of this compound, including polymerization, hydrobromination, Diels-Alder cycloaddition, and reaction with sulfur dioxide. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this versatile building block. This document summarizes available quantitative data, presents detailed experimental protocols for analogous reactions, and visualizes key reaction pathways and workflows.

Polymerization of this compound

The polymerization of this compound has been explored using transition metal catalysts, leading to polymers with specific microstructures. The choice of catalyst system is crucial in determining the stereochemistry of the resulting polymer.

Data Presentation: Polymerization Results

Quantitative data on the polymerization of this compound is limited in the readily available literature. However, studies on the closely related monomer, 4-methyl-1-pentene (B8377), provide valuable insights into the performance of different catalyst systems. The following table summarizes typical results for the polymerization of 4-methyl-1-pentene, which can serve as a predictive guide for this compound. For this compound, it has been reported that polymerization with a CpTiCl₃/MAO catalyst system yields a 1,2-syndiotactic polymer.[1]

| Catalyst System | Monomer | Temperature (°C) | Activity (kg polymer/mol catalyst·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Polymer Microstructure |

| Ziegler-Natta (e.g., TiCl₄/MgCl₂) | 4-Methyl-1-pentene | 50-70 | High | High | Broad | Isotactic |

| Metallocene (e.g., rac-EBIZrCl₂/MAO) | 4-Methyl-1-pentene | 50 | High | Variable | Narrow | Isotactic |

| Metallocene (e.g., CpTiCl₃/MAO) | This compound | Not Specified | Not Specified | Not Specified | Not Specified | 1,2-Syndiotactic[1] |

Experimental Protocol: Ziegler-Natta Polymerization of 4-Methyl-1-pentene (Representative Protocol)

This protocol for the polymerization of 4-methyl-1-pentene with a Ziegler-Natta catalyst can be adapted for this compound.

Materials:

-

High-purity 4-methyl-1-pentene (or this compound)

-

Anhydrous toluene (B28343) (solvent)

-

Triethylaluminum (TEAL) as cocatalyst

-

Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂) as the Ziegler-Natta catalyst

-

Methanol (for quenching)

-

Hydrochloric acid

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Reactor Preparation: A glass reactor is thoroughly dried and purged with nitrogen.

-

Solvent and Monomer Addition: Anhydrous toluene and the desired amount of 4-methyl-1-pentene are introduced into the reactor under a nitrogen atmosphere.

-

Cocatalyst Addition: Triethylaluminum (TEAL) is added to the reactor and the mixture is stirred.

-

Catalyst Introduction: The Ziegler-Natta catalyst slurry in toluene is injected into the reactor to initiate polymerization.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50-70 °C) for a specific duration.

-

Quenching: The polymerization is terminated by the addition of methanol.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into an excess of methanol.

-

Purification: The polymer is filtered and washed with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol.

-

Drying: The purified polymer is dried in a vacuum oven to a constant weight.

Visualization: Polymerization Workflow

Caption: A typical experimental workflow for Ziegler-Natta polymerization.

Hydrobromination of this compound

The addition of hydrogen bromide (HBr) to conjugated dienes can lead to a mixture of 1,2- and 1,4-addition products. The product distribution is often dependent on the reaction temperature, illustrating the principles of kinetic versus thermodynamic control.

Data Presentation: Product Distribution in HBr Addition

| Temperature | Product Ratio (1,2-adduct : 1,4-adduct) |

| Low Temperature (e.g., -80 °C) | Data not available (prediction: predominantly 1,2-adduct) |

| High Temperature (e.g., 40 °C) | 1,2-adduct is the major product[4] (exact ratio not specified) |

Experimental Protocol: Hydrobromination of a Conjugated Diene

Materials:

-

This compound

-

Anhydrous hydrogen bromide (gas or solution in a non-polar solvent)

-

Anhydrous non-polar solvent (e.g., pentane (B18724) or dichloromethane)

-

Dry ice/acetone bath for low-temperature reactions

-

Thermostatically controlled bath for higher temperature reactions

Procedure:

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a low-temperature thermometer is charged with a solution of this compound in the anhydrous solvent.

-

Temperature Control: The flask is cooled to the desired reaction temperature (e.g., -80 °C or maintained at 40 °C).

-

HBr Addition: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr is added dropwise. The reaction is monitored by TLC or GC.

-

Quenching: Once the starting material is consumed, the reaction is quenched by the addition of a cold, dilute sodium bicarbonate solution.

-

Workup: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Analysis: The solvent is removed under reduced pressure, and the product mixture is analyzed by GC-MS and NMR to determine the ratio of 1,2- and 1,4-addition products.

Visualization: HBr Addition Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Solved II-3. (24 pts) When 1,3-pentadiene is treated with | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-methyl-1,3-pentadiene. The protocol is presented in two main stages: the synthesis of the precursor alcohol, 4-methyl-1-penten-3-ol (B1294646), via a Grignard reaction, followed by its acid-catalyzed dehydration to the target diene. A purification strategy to isolate this compound from potential isomeric byproducts is also detailed.

Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [1] |

| Boiling Point | 75-77 °C[2] |

| Density | 0.718 g/mL at 20 °C[2] |

| Appearance | Colorless liquid[1] |

| CAS Number | 926-56-7[1] |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, which is followed by purification.

Step 1: Synthesis of 4-Methyl-1-penten-3-ol via Grignard Reaction

This procedure outlines the synthesis of the intermediate alcohol, 4-methyl-1-penten-3-ol, by reacting isobutyraldehyde (B47883) with vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation, if necessary)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of vinyl bromide in anhydrous THF to the flask. The reaction is initiated when bubbling is observed.

-

Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isobutyraldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous THF dropwise from the dropping funnel to the cooled Grignard solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methyl-1-penten-3-ol.

-

Expected Yield: While the specific yield for this reaction is not extensively reported, Grignard reactions of this type typically proceed with good to excellent yields, often in the range of 70-90%.

Step 2: Dehydration of 4-Methyl-1-penten-3-ol

This step involves the acid-catalyzed dehydration of the synthesized alcohol to form this compound. The product is distilled from the reaction mixture as it is formed.

Materials:

-

Crude 4-methyl-1-penten-3-ol

-

Acid catalyst (e.g., oxalic acid, p-toluenesulfonic acid, or a few drops of concentrated sulfuric acid)

-

Anhydrous calcium chloride

Equipment:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Ice bath to cool the receiving flask

Procedure:

-

Place the crude 4-methyl-1-penten-3-ol in a round-bottom flask.

-

Add the acid catalyst to the flask.

-

Set up a simple distillation apparatus, ensuring the receiving flask is cooled in an ice bath.

-

Gently heat the reaction mixture. The lower-boiling this compound (b.p. 75-77 °C) will distill as it is formed.

-

Continue the distillation until no more product is collected.

-

The distillate will likely contain some water. Separate the organic layer and dry it over anhydrous calcium chloride.

-

A final fractional distillation of the dried organic layer can be performed to obtain a more purified product, though it will likely be a mixture of isomers.

Expected Yield: The yield of dehydration reactions can be variable, typically ranging from 50% to 80%, depending on the reaction conditions and the stability of the carbocation intermediate.

Step 3: Purification by Diels-Alder Reaction

The crude product from the dehydration step is likely to contain other isomeric dienes. This compound, being a conjugated diene, will readily undergo a Diels-Alder reaction with a suitable dienophile like maleic anhydride (B1165640). This reaction can be used to selectively remove the conjugated diene from the mixture.

Materials:

-

Crude this compound mixture

-

Maleic anhydride

-

Anhydrous diethyl ether or other suitable solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve the crude diene mixture in a suitable solvent such as anhydrous diethyl ether in a round-bottom flask.

-

Add a stoichiometric amount of maleic anhydride relative to the estimated amount of conjugated diene isomers.

-

Stir the mixture at room temperature or gently heat under reflux. The Diels-Alder adduct will precipitate out of the solution as a solid.

-

After the reaction is complete, cool the mixture and filter off the solid adduct.

-

The filtrate will contain the non-conjugated dienes and any unreacted this compound if it was present in excess.

-

The solvent can be carefully removed by distillation to recover the purified, non-conjugated diene. To recover the this compound from the adduct, a retro-Diels-Alder reaction at high temperatures would be necessary.

Product Characterization Data

The following table summarizes the expected NMR spectroscopic data for the final product, this compound.

| Spectroscopy | Chemical Shift (δ) / ppm | Assignment |

| ¹H NMR | ~1.75 (s, 6H) | 2 x -CH₃ |

| ~5.0-5.2 (m, 2H) | =CH₂ | |

| ~5.8 (d, 1H) | =CH- | |

| ~6.3 (dd, 1H) | =CH- | |

| ¹³C NMR | ~18.2 | -CH₃ |

| ~25.8 | -CH₃ | |

| ~114.2 | =CH₂ | |

| ~124.7 | =CH- | |

| ~133.6 | =CH- | |

| ~139.8 | =C(CH₃)₂ |

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures and available information.[3]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Purification of 4-Methyl-1,3-pentadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Methyl-1,3-pentadiene, a valuable diene in organic synthesis. Due to the frequent co-occurrence of its isomers, cis- and trans-2-methyl-1,3-pentadiene, which have very close boiling points, purification presents a significant challenge. This guide outlines several effective purification strategies, from high-efficiency distillation to chemical methods, to obtain high-purity this compound.

Physical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound and its common impurities is crucial for selecting the appropriate purification technique. The proximity of their boiling points necessitates advanced separation methods beyond simple distillation.

Table 1: Physical Properties of this compound and Common Isomeric Impurities

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |

| This compound | 926-56-7 | C₆H₁₀ | 82.14 | 75-77[1][2] | 0.718[1][2] | 1.452[1] |

| trans-2-Methyl-1,3-pentadiene | 926-54-5 | C₆H₁₀ | 82.14 | 75-76 | 0.718 (at 25°C) | 1.445 |

| cis-2-Methyl-1,3-pentadiene | 1118-58-7 | C₆H₁₀ | 82.14 | 75-76[3] | 0.729[3] | ~1.45 |

Purification Techniques

Several methods can be employed to purify this compound. The choice of technique depends on the required purity, the scale of the purification, and the available equipment.

High-Efficiency Fractional Distillation

For separating compounds with very close boiling points, high-efficiency fractional distillation is a viable option. This technique utilizes a distillation column with a large surface area to achieve multiple theoretical plates of separation.

Protocol for High-Efficiency Fractional Distillation:

Objective: To separate this compound from its close-boiling isomers.

Materials:

-

Crude this compound mixture

-

Round-bottom flask

-

High-efficiency fractionating column (e.g., Vigreux or spinning band column with a high number of theoretical plates)

-

Distillation head with a condenser and receiving flasks

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Thermometer

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Place the crude this compound mixture and boiling chips (or a stir bar) into the round-bottom flask.

-

Connect the fractionating column to the flask and the distillation head to the column.

-

Ensure all joints are properly sealed.

-

Place the thermometer in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

-

Connect the condenser to a cooling water source.

-

Arrange a series of receiving flasks to collect the different fractions.

-

-

Distillation:

-

Begin stirring and gently heat the mixture in the round-bottom flask.

-

Slowly increase the temperature to establish a steady reflux in the column. The rate of heating should be controlled to allow for equilibrium between the liquid and vapor phases.

-

Maintain a high reflux ratio (the ratio of condensate returned to the column to the condensate collected) to maximize separation efficiency. A typical starting point is a 10:1 or higher reflux ratio.

-

Collect the initial fraction (forerun), which will be enriched in the most volatile components.

-

Carefully monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a relatively pure fraction.

-

Collect the main fraction corresponding to the boiling point of this compound (75-77 °C).

-

Change receiving flasks as the temperature begins to rise, indicating the presence of less volatile impurities.

-

-

Analysis:

-

Analyze the collected fractions by gas chromatography (GC) to determine their purity.

-

Expected Outcome: This method can enrich the concentration of this compound. The final purity will depend on the efficiency of the column and the optimization of the distillation parameters.

Caption: Workflow for fractional distillation.

Preparative Gas Chromatography (Prep GC)

For obtaining very high purity on a smaller scale, preparative gas chromatography is an excellent method. It offers superior separation power for isomers with nearly identical boiling points.

Protocol for Preparative Gas Chromatography:

Objective: To isolate high-purity this compound from its isomers.

Materials:

-

Crude this compound mixture

-

Preparative gas chromatograph equipped with a fraction collector

-

Appropriate preparative GC column (e.g., a polar stationary phase like a polyethylene (B3416737) glycol or a liquid crystal phase column)

-

High-purity carrier gas (e.g., Helium or Hydrogen)

-

Syringe for sample injection

-

Collection vials

Procedure:

-

Instrument Setup:

-

Install the preparative GC column in the chromatograph.

-

Set the injector and detector temperatures (typically 150-200 °C to ensure rapid vaporization without degradation).

-

Establish a suitable carrier gas flow rate.

-

Program the oven temperature. An isothermal method just below the boiling point of the isomers or a slow temperature ramp (e.g., 1-2 °C/min) can be effective.

-

-

Separation and Collection:

-

Inject a small aliquot of the crude mixture to determine the retention times of the components.

-

Optimize the separation by adjusting the temperature program and flow rate.

-

Once optimal separation is achieved, perform repeated injections of larger sample volumes.

-

Program the fraction collector to collect the eluent corresponding to the retention time of this compound.

-

Cool the collection traps to efficiently condense the purified product.

-

-

Analysis:

-